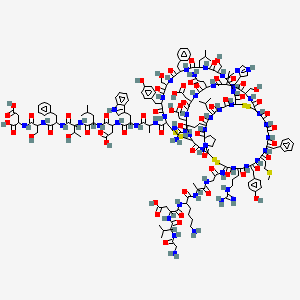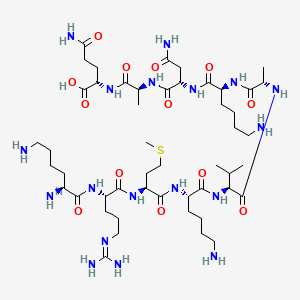
2070009-61-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a thrombin-specific fluorogenic substrate used primarily in scientific research to detect thrombin generation in platelet-rich plasma and platelet-poor plasma . This compound is a peptide that contains a fluorescent group, making it useful in various biochemical assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Z-Gly-Gly-Arg-AMC acetate is typically synthesized using solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) techniques . The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like HBTU or DIC and bases such as DIPEA to facilitate the formation of peptide bonds.
Industrial Production Methods
In industrial settings, the production of Z-Gly-Gly-Arg-AMC acetate involves large-scale SPPS, where automated peptide synthesizers are used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98.0% .
Analyse Chemischer Reaktionen
Types of Reactions
Z-Gly-Gly-Arg-AMC acetate primarily undergoes hydrolysis reactions catalyzed by thrombin. This hydrolysis releases the fluorescent compound 7-amino-4-methylcoumarin (AMC), which can be detected using fluorescence spectroscopy .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in aqueous buffers at physiological pH (around 7.4) and temperature (37°C). Thrombin is the primary enzyme used to catalyze this reaction .
Major Products Formed
The major product formed from the hydrolysis of Z-Gly-Gly-Arg-AMC acetate is 7-amino-4-methylcoumarin (AMC), which emits fluorescence upon excitation .
Wissenschaftliche Forschungsanwendungen
Z-Gly-Gly-Arg-AMC acetate is widely used in scientific research for various applications:
Biochemistry: It is used to study thrombin activity and generation in different plasma samples.
Pharmacology: It is used in high-throughput screening (HTS) systems to evaluate the efficacy of new drugs targeting thrombin.
Diagnostics: The compound is used in diagnostic assays to measure thrombin levels in clinical samples.
Wirkmechanismus
Z-Gly-Gly-Arg-AMC acetate functions as a substrate for thrombin. When thrombin cleaves the peptide bond in the substrate, it releases the fluorescent molecule AMC. This fluorescence can be measured to determine the activity of thrombin in the sample . The molecular target of this compound is thrombin, and the pathway involved is the hydrolysis of the peptide bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-Arg-Leu-Arg-Gly-Gly-AMC: Another fluorogenic substrate used for similar applications.
Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride: Used in protease assays.
Ubiquitin-7-amido-4-methylcoumarin: Used in deubiquitinating enzyme assays.
Uniqueness
Z-Gly-Gly-Arg-AMC acetate is unique due to its high specificity for thrombin and its ability to generate a strong fluorescent signal upon hydrolysis. This makes it particularly useful in assays requiring high sensitivity and specificity .
Eigenschaften
CAS-Nummer |
2070009-61-7 |
|---|---|
Molekularformel |
C₃₀H₃₇N₇O₉ |
Molekulargewicht |
639.66 |
Sequenz |
One Letter Code: ZGGR-AMC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Glu27]-PKC (19-36)](/img/structure/B612418.png)






![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)


